Benzamide, 4-amino-3-[[1-(methylsulfonyl)-3-pyrrolidinyl]oxy]-
Description
Benzamide, 4-amino-3-[[1-(methylsulfonyl)-3-pyrrolidinyl]oxy]- is a substituted benzamide derivative characterized by a 4-amino group at the benzene ring and a complex pyrrolidinyl ether substituent at the 3-position. Its synthesis likely involves multi-step organic reactions, including sulfonylation and etherification, to introduce the methylsulfonyl-pyrrolidinyl-oxy side chain .
Properties
IUPAC Name |
4-amino-3-(1-methylsulfonylpyrrolidin-3-yl)oxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c1-20(17,18)15-5-4-9(7-15)19-11-6-8(12(14)16)2-3-10(11)13/h2-3,6,9H,4-5,7,13H2,1H3,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAOVQZSWRFOBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)OC2=C(C=CC(=C2)C(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20738999 | |
| Record name | 4-Amino-3-{[1-(methanesulfonyl)pyrrolidin-3-yl]oxy}benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20738999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917909-65-0 | |
| Record name | 4-Amino-3-{[1-(methanesulfonyl)pyrrolidin-3-yl]oxy}benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20738999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Benzamide, 4-amino-3-[[1-(methylsulfonyl)-3-pyrrolidinyl]oxy]- (CAS Number: 917909-65-0) is a compound that has garnered attention for its potential biological activities. Its structure features a benzamide core with an amino group and a pyrrolidinyl moiety, which contribute to its unique chemical properties and biological interactions. This article explores the biological activity of this compound through various studies, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C12H17N3O4S
- Molecular Weight : 299.346 g/mol
- Structural Characteristics : The compound includes a methylsulfonyl group linked to a pyrrolidinyl structure, which enhances its solubility and reactivity.
Benzamide derivatives, including the compound , have been studied for their ability to interact with various biological targets:
- Tyrosine Kinase Inhibition : Research indicates that benzamide derivatives can inhibit tyrosine kinases such as c-Abl and Bcr-Abl, which are implicated in certain cancers, particularly leukemias . This inhibition can lead to decreased proliferation of cancer cells.
- Antimicrobial Activity : Preliminary studies suggest that benzamides exhibit antimicrobial properties. For instance, they have shown effectiveness against specific bacterial strains and fungi .
Biological Activity Data
Case Studies
- Tyrosine Kinase Inhibition in Cancer Therapy :
- Antimicrobial Properties :
- Insecticidal Activity :
Comparison with Similar Compounds
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-Yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-Yl)-2-Fluoro-N-Isopropylbenzamide
- Key Features : Incorporates a pyrazolo[3,4-d]pyrimidinyl core, fluorophenyl chromene, and isopropylbenzamide group.
- Molecular Weight : 589.1 g/mol, significantly higher than the target compound due to the chromene and pyrimidine moieties.
- Synthetic Yield : 28% (Example 53 in ), indicating moderate efficiency in Suzuki coupling or similar cross-coupling reactions.
- Differentiation : The chromene and pyrimidine groups enhance π-π stacking and hydrophobic interactions, contrasting with the target compound’s sulfonylated pyrrolidinyl-oxy group, which prioritizes solubility and hydrogen bonding .
PF-06465469 (Benzamide, 3-[4-Amino-1-[(3R)-1-(1-Oxo-2-Propen-1-Yl)-3-Piperidinyl]-1H-Pyrazolo[3,4-d]Pyrimidin-3-Yl]-N-[3-Methyl-4-(1-Methylethyl)Phenyl]-)
- Molecular Formula : C₃₀H₃₃N₇O₂ (MW: 523.63 g/mol).
- Structural Highlights : Features a piperidinyl-pyrazolo[3,4-d]pyrimidine backbone and a bulky isopropylphenyl substituent.
- Storage Stability : Requires storage at -20°C to -80°C, suggesting sensitivity to thermal degradation. This contrasts with the target compound’s likely stability under standard conditions due to its simpler substituents.
Benzamide, 3-(Cyclopentyloxy)-N-[(3R)-2,5-Dioxo-1-[[4-(Trifluoromethyl)Phenyl]Methyl]-3-Pyrrolidinyl]-4-Methoxy-
- Synthetic Yield : Reference yield of 37.0% (), higher than the 28% yield observed in .
- Key Groups : Cyclopentyloxy and trifluoromethylphenyl groups enhance lipophilicity and metabolic stability.
- Differentiation : The trifluoromethyl group provides strong electron-withdrawing effects, whereas the target compound’s methylsulfonyl group offers both electron withdrawal and hydrogen-bond acceptor capacity .
Benzamide, 4-(Acetyloxy)-N-(6-Amino-1,2,3,4-Tetrahydro-3-Methyl-2,4-Dioxo-1-Phenyl-5-Pyrimidinyl)-3-Methyl-
- Molecular Formula : C₂₁H₂₀N₄O₅ (MW: 408.41 g/mol).
- Features : Acetyloxy and tetrahydro-pyrimidinyl groups, favoring hydrolytic instability compared to the target compound’s sulfonamide and ether linkages.
- Differentiation : The acetyloxy group may confer rapid metabolic clearance, unlike the methylsulfonyl group, which is more resistant to enzymatic hydrolysis .
Comparative Data Table
Key Findings and Insights
Structural Complexity vs. Stability : Compounds with extended aromatic systems (e.g., chromene in ) exhibit higher molecular weights and lower synthetic yields, whereas simpler substituents (e.g., methylsulfonyl-pyrrolidinyl) may balance stability and synthetic feasibility.
Functional Group Impact : The methylsulfonyl group in the target compound offers a unique combination of electron withdrawal and hydrogen-bonding capacity, distinguishing it from acetyloxy (hydrolysis-prone) or trifluoromethyl (lipophilic) groups in analogues .
Synthetic Challenges : Lower yields in (28%) highlight the difficulty of multi-component reactions, whereas ’s 37% yield suggests optimized routes for cyclopentyloxy derivatives .
Q & A
Q. What are the recommended synthetic routes for Benzamide, 4-amino-3-[[1-(methylsulfonyl)-3-pyrrolidinyl]oxy]-?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Amide bond formation : Reacting 4-amino-3-hydroxybenzamide derivatives with activated intermediates (e.g., pivaloyl chloride or trifluoromethyl benzoyl chloride) under anhydrous conditions .
- Sulfonylation : Introducing the methylsulfonyl group to the pyrrolidine ring using methylsulfonyl chloride in the presence of a base (e.g., sodium carbonate) .
- Oxy-pyrrolidinyl linkage : Utilizing nucleophilic substitution or Mitsunobu reactions to attach the modified pyrrolidine moiety to the benzamide core .
Critical Considerations : - Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
- Monitor reaction progress via TLC or NMR to optimize yield and purity .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy :
- ¹H/¹³C-NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) and reference residual solvent signals (δ 2.50 ppm for DMSO-d₆ in ¹H-NMR). Focus on the pyrrolidinyl-methoxy (δ 3.84 ppm) and sulfonyl (δ ~3.1–3.3 ppm) regions .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the benzamide and pyrrolidinyl groups .
- FTIR Spectroscopy : Confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, sulfonyl S=O at ~1150–1300 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight using ESI or MALDI ionization .
Q. What safety protocols should be followed during synthesis?
Methodological Answer:
- Hazard Assessment : Conduct a pre-experiment risk analysis for reagents (e.g., methylsulfonyl chloride, toxic intermediates) using guidelines from Prudent Practices in the Laboratory .
- Ventilation : Use fume hoods for volatile reagents and intermediates.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Waste Management : Segregate halogenated (e.g., dichloromethane) and non-halogenated solvents for professional disposal .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound?
Methodological Answer:
- Scale-Up Adjustments : Reduce side reactions by controlling stoichiometry (e.g., 1.2 equivalents of methylsulfonyl chloride) and reaction time .
- Purification Techniques : Use flash chromatography (silica gel, DCM/MeOH gradient) or recrystallization (ethanol/water) to isolate high-purity product .
- Catalytic Methods : Explore Pd-catalyzed coupling for pyrrolidinyl-oxy bond formation to improve efficiency .
Q. How to resolve discrepancies in spectral data during characterization?
Methodological Answer:
- Cross-Referencing : Compare experimental NMR shifts with computational predictions (e.g., DFT-based tools) or databases like NIST Chemistry WebBook .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., methoxy-d₃) to simplify spectral interpretation .
- X-ray Crystallography : Resolve ambiguous structural features (e.g., regiochemistry of substitution) .
Q. What strategies are used to study structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog Synthesis : Modify the benzamide core (e.g., halogenation at position 4) or pyrrolidinyl-sulfonyl group to assess bioactivity changes .
- Biological Assays : Test analogs against target enzymes (e.g., glycogen synthase kinase 3) using kinetic assays or cellular models .
- Data Analysis : Use multivariate regression to correlate structural features (e.g., logP, polar surface area) with activity .
Q. Example SAR Table :
| Analog Modification | Bioactivity (IC₅₀) | Key Structural Feature Impact |
|---|---|---|
| 4-Amino substitution | 12 nM | Enhances target binding |
| Pyrrolidinyl-sulfonyl removal | >10 µM | Loss of inhibitory activity |
| Methylsulfonyl → Ethylsulfonyl | 45 nM | Reduced solubility |
Q. How can isotopic labeling (e.g., deuterium) aid in metabolic studies?
Methodological Answer:
- Synthesis of Deuterated Analogs : Replace methoxy groups with methoxy-d₃ via deutero-methylation reagents (e.g., CD₃I) .
- Metabolic Tracking : Use LC-MS/MS to monitor deuterated metabolites in vitro/in vivo.
- Kinetic Isotope Effects (KIE) : Assess enzymatic degradation rates using labeled vs. unlabeled compounds .
Q. What computational methods predict interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to GSK-3β (PDB: 1I09) .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to evaluate stability of ligand-target complexes .
- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with sulfonyl oxygen) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
